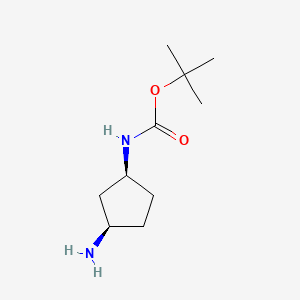

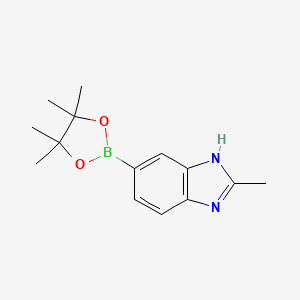

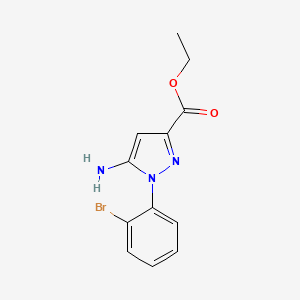

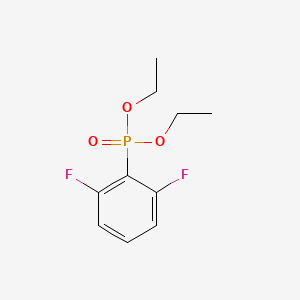

4-(4-Acetylphenyl)morpholin-3-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-(4-Acetylphenyl)morpholin-3-one involves several steps. One process involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)-acetic acid with aqueous sodium- or calcium-hypochlorite and a catalyst . The 2-(2-chloroethoxy)acetic acid is then reacted with 4-nitro-aniline with a phenylboronic acid catalyst . The resulting 2-(2-chloroetoxy)-N-(4-nitrophenyl)acetamide is transformed to 4-(4-nitrophenyl)morpholin-3-one in a one-pot procedure . The 4-(4-nitrophenyl)morpholin-3-one is then hydrogenated to get 4-(4-aminophenyl)morpholin-3-one .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Summary of the Application

“4-(4-Acetylphenyl)morpholin-3-one” is used in the synthesis of derivatives that have shown high antimicrobial activity . These compounds are of interest for further research due to their potential in treating microbial infections .

Methods of Application or Experimental Procedures

The starting material was 3-hydroxycoumarin. The 4-aryl (4-acetylphenyl) group was introduced using a Meerwein reaction, i.e., arylation of 3-hydroxycoumarin by 4-acetylphenyldiazonium chloride in the presence of CuCl2 . Bromination of the resulting compound in HOAc produced 4-[4-(2-bromoacetyl)phenyl]-3-hydroxy-2H-chromen-2-one . This bromoketone reacted with Py, 4-methylpyridine, quinoline, and benzo[f]quinoline with heating in toluene to form quaternary salts .

Summary of the Results or Outcomes

Several of the target compounds exhibited high antimicrobial activity . This indicates that further research on these compounds is warranted .

Preparation of Rivaroxaban Intermediate

Specific Scientific Field

Summary of the Application

“4-(4-Acetylphenyl)morpholin-3-one” is a key intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the available resources .

Summary of the Results or Outcomes

The outcome of this application is the successful synthesis of Rivaroxaban, an important anticoagulant drug .

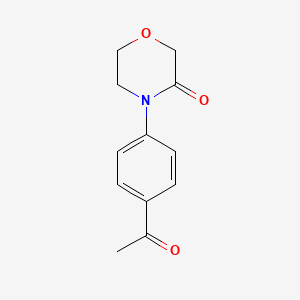

Preparation of 4-(4-Aminophenyl)morpholin-3-one

Specific Scientific Field

Summary of the Application

“4-(4-Acetylphenyl)morpholin-3-one” is used in the preparation of “4-(4-Aminophenyl)morpholin-3-one”, which is a derivative that can be used for preparing rivaroxaban .

Methods of Application or Experimental Procedures

The method comprises using p-nitroaniline as a raw material, successively performing an amidation reaction and a catalytic hydrogenation reaction to obtain a p-acyl-substituted aminophenylamin, and then sequentially performing an amidation reaction, a halogenation reaction or a sulfonylation reaction with 1,4-dioxane-2-one to prepare N-(2-substituted ethyloxyacetyl) p-acyl-substituted aminophenylamin, performing a condensation cyclization reaction under the action of a base to obtain 4-(4-substituted acylaminophenyl) morpholin-3-one, and finally removing an acyl protecting group, so as to obtain a target product .

Summary of the Results or Outcomes

Industrial Scale Manufacture of Rivaroxaban Intermediate

Specific Scientific Field

Summary of the Application

“4-(4-Acetylphenyl)morpholin-3-one” is a key intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant .

Methods of Application or Experimental Procedures

The process involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)-acetic acid with aqueous sodium- or calcium-hypochlorite and a catalyst. The 2-(2-chloroethoxy)acetic acid is reacted with 4-nitro-aniline with phenylboronic acid catalyst. Then the 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is transformed to 4-(4-nitrophenyl)morpholin-3-one in a “one-pot” procedure. The 4-(4-nitrophenyl)morpholin-3-one is hydrogenated to get 4-(4-aminophenyl)morpholin-3-one .

Summary of the Results or Outcomes

The outcome of this application is the successful synthesis of Rivaroxaban, an important anticoagulant drug .

Preparation of 4-(4-Aminophenyl)morpholin-3-one

Specific Scientific Field

Summary of the Application

“4-(4-Acetylphenyl)morpholin-3-one” is used in the preparation of “4-(4-Aminophenyl)morpholin-3-one”, which is a derivative that can be used for preparing rivaroxaban .

Methods of Application or Experimental Procedures

The method comprises using p-nitroaniline as a raw material, successively performing an amidation reaction and a catalytic hydrogenation reaction to obtain a p-acyl-substituted aminophenylamin, and then sequentially performing an amidation reaction, a halogenation reaction or a sulfonylation reaction with 1,4-dioxane-2-one to prepare N-(2-substituted ethyloxyacetyl) p-acyl-substituted aminophenylamin, performing a condensation cyclization reaction under the action of a base to obtain 4-(4-substituted acylaminophenyl) morpholin-3-one, and finally removing an acyl protecting group, so as to obtain a target product .

Summary of the Results or Outcomes

Industrial Scale Manufacture of Rivaroxaban Intermediate

Specific Scientific Field

Summary of the Application

“4-(4-Acetylphenyl)morpholin-3-one” is a key intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant .

Methods of Application or Experimental Procedures

The process involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)-acetic acid with aqueous sodium- or calcium-hypochlorite and a catalyst. The 2-(2-chloroethoxy)acetic acid is reacted with 4-nitro-aniline with phenylboronic acid catalyst. Then the 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is transformed to 4-(4-nitrophenyl)morpholin-3-one in a “one-pot” procedure. The 4-(4-nitrophenyl)morpholin-3-one is hydrogenated to get 4-(4-aminophenyl)morpholin-3-one .

Summary of the Results or Outcomes

The outcome of this application is the successful synthesis of Rivaroxaban, an important anticoagulant drug .

Eigenschaften

IUPAC Name |

4-(4-acetylphenyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9(14)10-2-4-11(5-3-10)13-6-7-16-8-12(13)15/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLUIUFXYBZLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCOCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697366 | |

| Record name | 4-(4-Acetylphenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Acetylphenyl)morpholin-3-one | |

CAS RN |

1260803-93-7 | |

| Record name | 4-(4-Acetylphenyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

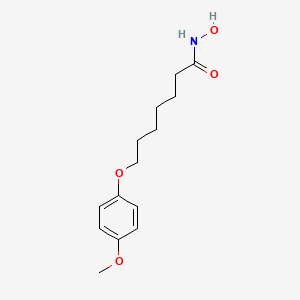

![(9H-Fluoren-9-yl)methyl {[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B581004.png)

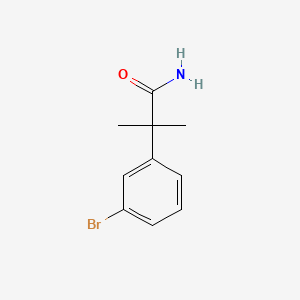

![3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581018.png)